methyl 4-(pyridin-4-yloxy)benzoate
CAS No.: 33349-55-2
Cat. No.: VC11989548
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33349-55-2 |
---|---|
Molecular Formula | C13H11NO3 |
Molecular Weight | 229.23 g/mol |
IUPAC Name | methyl 4-pyridin-4-yloxybenzoate |
Standard InChI | InChI=1S/C13H11NO3/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12/h2-9H,1H3 |
Standard InChI Key | LALQQTJUNORQEC-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)OC2=CC=NC=C2 |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)OC2=CC=NC=C2 |
Introduction
Methyl 4-(pyridin-4-yloxy)benzoate, also known as benzoic acid, 4-(4-pyridinyloxy)-, methyl ester, is an organic compound with the CAS number 33349-55-2 and the molecular formula C13H11NO3 . This compound is characterized by its methyl ester functional group attached to a benzoate, with a pyridin-4-yloxy substituent. The presence of the pyridine ring enhances its potential for biological activity and interaction with various biological targets.
Synthesis Methods
While specific synthesis methods for methyl 4-(pyridin-4-yloxy)benzoate are not widely documented, similar compounds are often synthesized through reactions such as esterification or etherification. These methods typically involve the reaction of a benzoic acid derivative with a pyridine derivative in the presence of a catalyst.
Biological Activities and Potential Applications
Although specific biological activities of methyl 4-(pyridin-4-yloxy)benzoate are not extensively reported, compounds with similar structures have shown potential in medicinal chemistry. For instance, derivatives of pyridine and benzoate have been studied for their antimicrobial and anticancer properties . The presence of the pyridine ring in such compounds often enhances their interaction with biological targets.
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 4-(pyridin-4-yloxy)benzoate | Pyridin-4-yloxy substituent | Potential biological activity due to pyridine ring |
Methyl 4-(pyridin-3-yloxy)benzoate | Pyridin-3-yloxy substituent | Different biological activity profile |
Methyl 4-hydroxybenzoate | Hydroxyl group instead of pyridine | Commonly used as a preservative |
Future Research Directions
Future research on methyl 4-(pyridin-4-yloxy)benzoate could focus on exploring its biological activities, particularly in the context of antimicrobial and anticancer properties. Additionally, its potential as a starting material in chemical syntheses could be further investigated.
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